1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one
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Overview
Description
1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is a heterocyclic compound that contains a triazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one typically involves the reaction of 3-mercapto-5-methyl-4H-1,2,4-triazole with a suitable propylating agent, followed by cyclization with pyrrolidin-2-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-phenyl-methanol
- 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol
- 3-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is unique due to its specific combination of a triazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917746-82-8 |
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Molecular Formula |
C10H16N4OS |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N4OS/c1-8-11-12-10(16)14(8)7-3-6-13-5-2-4-9(13)15/h2-7H2,1H3,(H,12,16) |
InChI Key |
WZGPULXWHVDENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1CCCN2CCCC2=O |
Origin of Product |
United States |
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